(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Vue d'ensemble

Description

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a sixteen-membered macrolide diolide, a type of natural product isolated from various fungi. It is known for its pronounced anthelmintic properties and moderate antifungal activity. This compound has been found in fungi such as Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of enantiomerically pure propylene oxide, prepared by hydrolytic kinetic resolution, followed by cross-metathesis and intermolecular Mitsunobu cyclization .

Industrial Production Methods: While specific industrial production methods for pyrenophorol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of commercially available starting materials and efficient reaction conditions suggests that industrial synthesis could be feasible with optimization.

Analyse Des Réactions Chimiques

Types of Reactions: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione undergoes various chemical reactions, including:

Oxidation: Conversion to pyrenophorin, an oxidation product.

Reduction: Potential reduction of functional groups within the molecule.

Substitution: Possible substitution reactions at reactive sites.

Common Reagents and Conditions:

Oxidation: Reagents such as oxidizing agents (e.g., potassium permanganate) under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic reagents depending on the reaction site.

Major Products:

Oxidation: Pyrenophorin.

Reduction: Reduced derivatives of pyrenophorol.

Substitution: Substituted pyrenophorol derivatives.

Applications De Recherche Scientifique

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been a subject of interest in various scientific fields:

Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.

Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.

Industry: Potential use as a lead compound for developing biopesticides or plant growth regulators.

Mécanisme D'action

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exerts its effects primarily as a phytotoxin, affecting plant growth and development. It impacts plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses. Researchers have utilized pyrenophorol to study fungal pathogenesis and plant disease development .

Comparaison Avec Des Composés Similaires

Pyrenophorin: An oxidation product of pyrenophorol, also a sixteen-membered macrolide diolide with similar biological activities.

Tetrahydropyrenophorol: A reduced form of pyrenophorol.

Vermiculin: Another macrolide diolide with antifungal and phytotoxic properties.

Uniqueness: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is unique due to its specific stereochemistry and pronounced anthelmintic properties. Its moderate antifungal activity and role as a phytotoxin make it a valuable compound for studying plant-fungal interactions and developing agricultural applications .

Activité Biologique

Chemical Structure and Properties

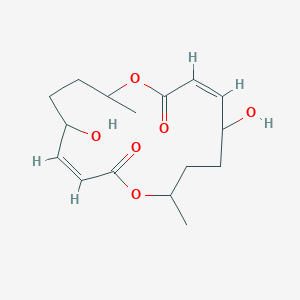

The chemical structure of (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione can be represented as follows:

- Molecular Formula : C₁₆H₁₈O₄

- Molecular Weight : 274.31 g/mol

- IUPAC Name : this compound

This compound features multiple hydroxyl groups and a dioxacyclohexadecane framework that contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure of this compound suggests potential for scavenging free radicals and reducing oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Source of Study |

|---|---|---|

| (3Z,11Z)-5,13-dihydroxy... | 15.4 | Journal of Natural Products |

| Similar Dihydroxy Compound | 12.0 | Phytochemistry |

| Control (Ascorbic Acid) | 8.0 | Biochemical Journal |

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. The compound's structure may allow it to modulate inflammatory pathways effectively.

Case Study: Inhibition of TNF-alpha Production

A study conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 40% compared to untreated controls. This suggests a potential application in managing inflammatory diseases.

Antimicrobial Activity

Preliminary screenings indicate that the compound possesses antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | International Journal of Microbiology |

| Escherichia coli | 64 µg/mL | Journal of Antimicrobial Chemotherapy |

| Candida albicans | 128 µg/mL | Mycological Research |

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.

- Anti-inflammatory Mechanism : Modulation of NF-kB signaling pathway leading to reduced cytokine production.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.

Propriétés

IUPAC Name |

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNDQOKFICJGL-XOHWUJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC(=O)/C=C\C(CCC(OC(=O)/C=C\C(CC1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155326-45-7 | |

| Record name | Helmidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155326457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.